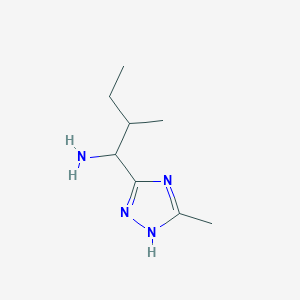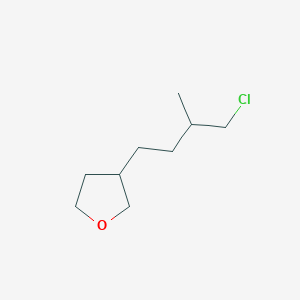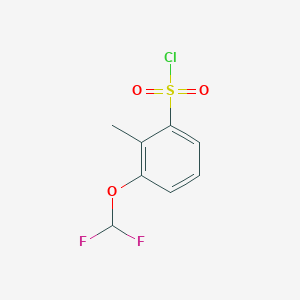
4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine is a pyrimidine derivative known for its utility as a building block in the synthesis of bio-active compounds. This compound is characterized by its molecular formula C9H12ClFN2 and a molecular weight of 202.66 g/mol . It is often used in the preparation of broad-spectrum triazole antifungal agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine typically involves the chlorination, fluorination, and alkylation of pyrimidine derivatives. The reaction conditions often include the use of chlorinating agents like thionyl chloride, fluorinating agents such as diethylaminosulfur trifluoride (DAST), and alkylating agents like isopropyl bromide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Integral in the development of antifungal and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
- 4-Chloro-6-ethyl-5-fluoropyrimidine
- 4-Chloro-2-methylsulfanyl-pyrimidine-5-carbonitrile
Comparison: Compared to its analogs, 4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine exhibits unique properties such as enhanced stability and reactivity due to the presence of the isopropyl group. This makes it a valuable intermediate in the synthesis of bio-active compounds .
Propriétés
Formule moléculaire |
C9H12ClFN2 |
|---|---|
Poids moléculaire |
202.65 g/mol |
Nom IUPAC |
4-chloro-6-ethyl-5-fluoro-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C9H12ClFN2/c1-4-6-7(11)8(10)13-9(12-6)5(2)3/h5H,4H2,1-3H3 |
Clé InChI |
PFVFBRJURWLJPX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NC(=N1)C(C)C)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)


![3-[1-(4-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13218495.png)

![(1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol](/img/structure/B13218502.png)

![1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13218509.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid](/img/structure/B13218512.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13218518.png)
